molecular formula C7H4O2S2 B8675140 3H-1,2-Benzodithiol-3-one 1-oxide CAS No. 66304-00-5

3H-1,2-Benzodithiol-3-one 1-oxide

Cat. No. B8675140
Key on ui cas rn: 66304-00-5
M. Wt: 184.2 g/mol
InChI Key: RFKVIOFDUHRMTD-UHFFFAOYSA-N
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Patent
US05003097

Procedure details

To a stirred suspension of 3H-1,2-Benzodithiol-3-one (39.2 g, 0.23 mole) in trifluoroacetic acid (250 mL) was added 40 mL of a 30% aqueous solution of hydrogen peroxide. Cooling was necessary to maintain the internal reaction temperature between 40°-45° C. After 30 minutes, an additional 40 mL of 30% H2O2 was added and the reaction mixture was heated to ensure an internal reaction temperature of 40°-45° C. 30 minutes later, the last portion of 30% H2O2 (40 mL) was added under the same temperature conditions and the rate of the reaction was monitored by TLC (CHCl3) until the disappearance of the slow moving sulfoxide byproduct, i.e., 3H-1,2-benzodithiol-3-one 1-oxide (90 minutes). The reaction mixture was then filtered and the filtrate was added onto 3.5 L of crushed ice. The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity and thoroughly washed with water until the filtrate was neutral and free of peroxides. The solid material was then transferred into a 500 mL separatory funnel to which was added dichloromethane (200 mL) and a 1% solution of sodium bisulfite (100 mL). After vigorous shaking, the organic phase was decanted and washed with water (100 mL). The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the amorphous solid was dried under vacuum. The crude compound (20.8 g) was dissolved in boiling dichloromethane (ca. 70 mL). Hexanes (ca. 50 mL) was added, and the boiling solution was allowed to cool to ambient temperature and then kept in the refrigerator at 10° C. The crystalline material was collected by filtration, washed with cold hexanes and dried under vacuum.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2C(=[O:10])S1.OO.C(Cl)(Cl)Cl.[S:17]1(=[O:27])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[C:19](=[O:26])[S:18]1>FC(F)(F)C(O)=O>[S:17]1(=[O:10])(=[O:27])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[C:19](=[O:26])[S:18]1

Inputs

Step One
Name
Quantity
39.2 g
Type
reactant
Smiles
S1SC(C2=C1C=CC=C2)=O
Name
Quantity
250 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Six
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(SC(C2=C1C=CC=C2)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal reaction temperature between 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
an internal reaction temperature of 40°-45° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
ADDITION
Type
ADDITION
Details
the filtrate was added onto 3.5 L of crushed ice
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity
WASH
Type
WASH
Details
thoroughly washed with water until the filtrate
CUSTOM
Type
CUSTOM
Details
The solid material was then transferred into a 500 mL separatory funnel to which
ADDITION
Type
ADDITION
Details
was added dichloromethane (200 mL)
CUSTOM
Type
CUSTOM
Details
After vigorous shaking, the organic phase was decanted
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the amorphous solid was dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude compound (20.8 g) was dissolved
ADDITION
Type
ADDITION
Details
Hexanes (ca. 50 mL) was added
CUSTOM
Type
CUSTOM
Details
kept in the refrigerator at 10° C
FILTRATION
Type
FILTRATION
Details
The crystalline material was collected by filtration
WASH
Type
WASH
Details
washed with cold hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1(SC(C2=C1C=CC=C2)=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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